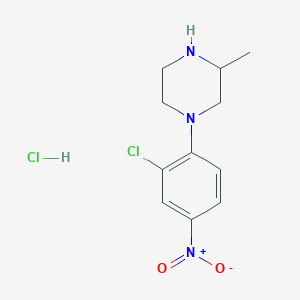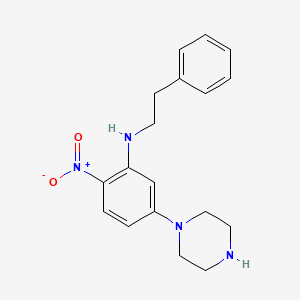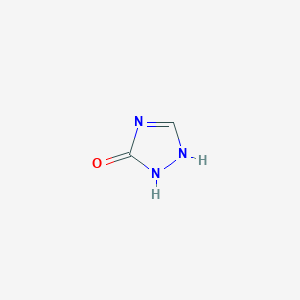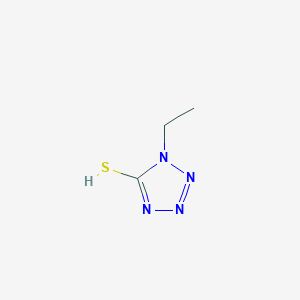
3,5-dimethylpyrazole-1-carboximidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3,5-dimethylpyrazole-1-carboximidothioic acid” is known as Actinium-225. Actinium-225 is a potent alpha emitter with excellent pharmacological characteristics due to its short range and high linear energy transfer. There is significant interest in using Actinium-225 to develop targeted alpha therapies, particularly for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Actinium-225 can be produced through the irradiation of Radium-226 in a nuclear reactor or a particle accelerator. The process involves bombarding Radium-226 with neutrons, which results in the formation of Actinium-225 through a series of nuclear reactions. The reaction conditions typically require high-energy neutron sources and precise control over the irradiation time to optimize the yield of Actinium-225 .
Industrial Production Methods
Industrial production of Actinium-225 involves the use of specialized facilities equipped with nuclear reactors or particle accelerators. The production process includes the irradiation of Radium-226 targets, followed by chemical separation and purification of Actinium-225. The purified Actinium-225 is then formulated into radiopharmaceuticals for medical applications .
Chemical Reactions Analysis
Types of Reactions
Actinium-225 primarily undergoes alpha decay, emitting alpha particles as it transforms into Francium-221. This decay process is a type of nuclear reaction rather than a chemical reaction. in the context of radiopharmaceuticals, Actinium-225 can be conjugated to antibodies or other targeting molecules through chemical reactions involving bifunctional chelators .
Common Reagents and Conditions
The conjugation of Actinium-225 to targeting molecules typically involves the use of bifunctional chelators such as DOTA or macropa. These chelators form stable complexes with Actinium-225, allowing it to be attached to antibodies or other targeting agents. The reaction conditions often include mild temperatures and neutral pH to maintain the stability of the targeting molecules .
Major Products Formed
The major products formed from the conjugation reactions are Actinium-225-labeled radiopharmaceuticals. These radiopharmaceuticals are designed to target specific cancer cells, delivering the alpha-emitting Actinium-225 directly to the tumor site, thereby minimizing damage to surrounding healthy tissues .
Scientific Research Applications
Actinium-225 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, Actinium-225 is used to study the properties of alpha-emitting isotopes and their interactions with various chemical compounds. In biology, it is used to investigate the effects of alpha radiation on biological systems and to develop targeted alpha therapies for cancer treatment .
In medicine, Actinium-225 is used in the development of radiopharmaceuticals for targeted alpha therapy. These radiopharmaceuticals are designed to deliver high doses of alpha radiation directly to cancer cells, providing a highly effective treatment option for certain types of cancer. Actinium-225-labeled radiopharmaceuticals have shown promising results in preclinical and clinical studies for the treatment of various cancers, including prostate cancer, leukemia, and lymphoma .
In industry, Actinium-225 is used in the production of radiopharmaceuticals and other medical isotopes. Its unique properties make it an important component in the development of new diagnostic and therapeutic agents .
Mechanism of Action
The mechanism of action of Actinium-225 involves the emission of alpha particles during its decay process. These alpha particles have high linear energy transfer, which means they can cause significant damage to the DNA of targeted cancer cells. When Actinium-225-labeled radiopharmaceuticals bind to specific cancer cells, the emitted alpha particles induce double-strand breaks in the DNA, leading to cell death. This targeted approach minimizes damage to surrounding healthy tissues and enhances the therapeutic efficacy of the treatment .
Comparison with Similar Compounds
Actinium-225 can be compared with other alpha-emitting isotopes such as Radium-223, Thorium-227, and Bismuth-213. Each of these isotopes has unique properties that make them suitable for different applications in targeted alpha therapy.
Radium-223: Used primarily for the treatment of bone metastases in prostate cancer.
Thorium-227: Used in the development of targeted alpha therapies for various cancers.
Bismuth-213: Used in targeted alpha therapy for leukemia and other cancers.
The uniqueness of Actinium-225 lies in its combination of high linear energy transfer, short range, and suitable half-life, making it an ideal candidate for targeted alpha therapy .
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLYTKDJRJZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=N)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B7763680.png)
![4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B7763684.png)




![2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7763716.png)



![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763756.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763762.png)
